molecular formula C10H15NO2 B15243505 1-[2-(Aminomethyl)phenoxy]propan-2-ol

1-[2-(Aminomethyl)phenoxy]propan-2-ol

Cat. No.: B15243505
M. Wt: 181.23 g/mol
InChI Key: NRKBCUWYPHVOOA-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)phenoxy]propan-2-ol is a chemical compound with the molecular formula C10H15NO2 It is known for its unique structure, which includes an aminomethyl group attached to a phenoxy ring and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)phenoxy]propan-2-ol typically involves the reaction of 2-(aminomethyl)phenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or water.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Aminomethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted phenoxypropanol derivatives.

Scientific Research Applications

1-[2-(Aminomethyl)phenoxy]propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenoxy and propanol moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: A precursor in the synthesis of 1-[2-(Aminomethyl)phenoxy]propan-2-ol.

    Phenoxypropanol derivatives: Compounds with similar structures but different substituents on the phenoxy or propanol moieties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-[2-(aminomethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-8(12)7-13-10-5-3-2-4-9(10)6-11/h2-5,8,12H,6-7,11H2,1H3

InChI Key

NRKBCUWYPHVOOA-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1CN)O

Origin of Product

United States

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